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molecular formula C13H15FO3 B8400468 Ethyl 2-(4-fluoro-1-hydroxy-1-indanyl)acetate

Ethyl 2-(4-fluoro-1-hydroxy-1-indanyl)acetate

Cat. No. B8400468
M. Wt: 238.25 g/mol
InChI Key: PJURIRCMBVUOBW-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

This compound was prepared in an analogous manner to that described in Example 5c for ethyl 2-(4,6-difluoro-1-hydroxy-1-indanyl)acetate substituting 4-fluoro-1-indanone (15.53 g, 0.103 mol) for 4,6-difluoro-1-indanone. Chromatography on silica gel with ethyl acetate:hexanes (19:1) as eluent gave 19.11 g (78%) of ethyl 2-(4-fluoro-1-hydroxy-1-indanyl)acetate which was used without further purification.
Name
ethyl 2-(4,6-difluoro-1-hydroxy-1-indanyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9](F)[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[OH:12].FC1C=C(F)C=C2C=1CCC2=O>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[OH:12]

Inputs

Step One
Name
ethyl 2-(4,6-difluoro-1-hydroxy-1-indanyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CCC(C2=CC(=C1)F)(O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CCC(C2=CC(=C1)F)=O
Step Three
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in an analogous manner to that

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCC(C2=CC=C1)(O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.11 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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